4-formyl-N-(2,2,2-trifluoroethyl)benzoic acid amide
Overview
Description
4-formyl-N-(2,2,2-trifluoroethyl)benzoic acid amide is a chemical compound characterized by the presence of a formyl group, a trifluoroethyl group, and a benzoic acid amide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-formyl-N-(2,2,2-trifluoroethyl)benzoic acid amide typically involves the reaction of 4-formylbenzoic acid with 2,2,2-trifluoroethylamine under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and may require mild heating to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-formyl-N-(2,2,2-trifluoroethyl)benzoic acid amide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-carboxy-N-(2,2,2-trifluoroethyl)benzoic acid amide.
Reduction: 4-hydroxymethyl-N-(2,2,2-trifluoroethyl)benzoic acid amide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-formyl-N-(2,2,2-trifluoroethyl)benzoic acid amide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-formyl-N-(2,2,2-trifluoroethyl)benzoic acid amide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-formylbenzoic acid: Lacks the trifluoroethyl group, resulting in different chemical properties.
N-(2,2,2-trifluoroethyl)benzoic acid amide:
Uniqueness
4-formyl-N-(2,2,2-trifluoroethyl)benzoic acid amide is unique due to the combination of the formyl and trifluoroethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.
Biological Activity
4-Formyl-N-(2,2,2-trifluoroethyl)benzoic acid amide is a compound of significant interest due to its potential biological activities attributed to its unique chemical structure. The presence of both a formyl group and a trifluoroethyl moiety enhances its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Weight : 273.21 g/mol
- Functional Groups : Formyl (-CHO), Amide (-C(=O)NH), Trifluoroethyl (-CF3)
The trifluoroethyl group is known to enhance lipophilicity, which may facilitate the compound's ability to penetrate biological membranes and interact with cellular targets.
The mechanism of action for this compound involves several pathways:
- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity.
- Increased Bioavailability : The trifluoroethyl group enhances the compound's lipophilicity, improving its absorption and distribution in biological systems.
- Enzyme Interaction : Preliminary studies suggest that the compound may interact with various enzymes involved in metabolic pathways, influencing their activity and stability.
Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory effects. In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory processes.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
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Synthesis and Biological Evaluation : A study synthesized various benzoic acid derivatives and evaluated their cytotoxicity against cancer cell lines. Compounds with trifluoroethyl substitutions demonstrated increased potency compared to their non-fluorinated counterparts.
Compound Cell Line Tested IC50 (µM) Compound A HeLa 15 Compound B MCF-7 20 This compound A549 TBD - Anti-inflammatory Activity : Another study focused on the anti-inflammatory potential of related compounds. The findings suggested that these compounds could significantly reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS).
Properties
IUPAC Name |
4-formyl-N-(2,2,2-trifluoroethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)6-14-9(16)8-3-1-7(5-15)2-4-8/h1-5H,6H2,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJRUKLIZUBIOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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